![molecular formula C12H10BrNO B13881121 [6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
[6-(4-Bromophenyl)pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(4-Bromophenyl)pyridin-2-yl]methanol: is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, featuring a bromophenyl group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromopyridine with 4-bromobenzaldehyde in the presence of a base to form the intermediate, which is then reduced to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 6-(4-Bromophenyl)pyridine-2-carboxylic acid.
Reduction: 6-(4-Phenyl)pyridin-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel heterocyclic compounds with potential biological activities .
Biology:
- Investigated for its potential as a ligand in coordination chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [6-(4-Bromophenyl)pyridin-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenyl and pyridine moieties may play a role in binding to these targets, influencing their activity and leading to the observed effects .
Comparison with Similar Compounds
- 6-Bromopyridine-2-carboxylic acid
- 2-(4-Bromophenyl)pyridine
- 2-(4-Phenyl)pyridine
Comparison:
- 6-Bromopyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
- 2-(4-Bromophenyl)pyridine: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
- 2-(4-Phenyl)pyridine: Lacks the bromine atom, which may influence its chemical properties and potential uses.
Uniqueness:
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
[6-(4-bromophenyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-7,15H,8H2 |
InChI Key |
CTMNVUMWQAXGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
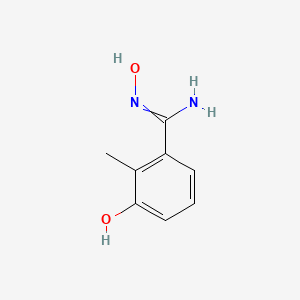
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
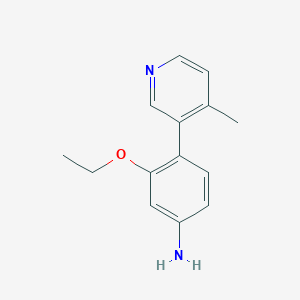
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)

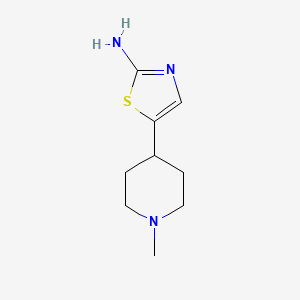
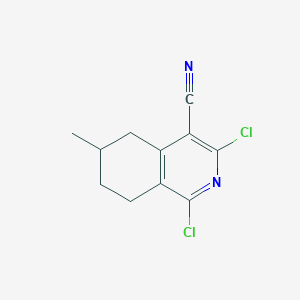
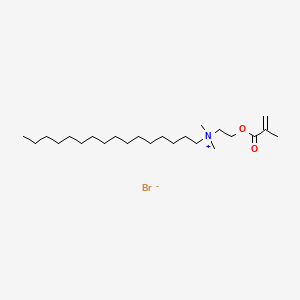
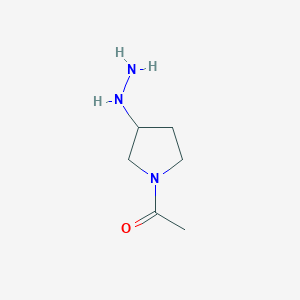
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
